Enantiomeric Configuration Enables Superior Antimalarial Potency Against Drug-Resistant Strains vs. Chloroquine
When employed as a chiral building block in the synthesis of 4-aminoquinoline derivatives, the (S)-configured pyrrolidine-containing side chain installed via this carbamate intermediate yielded compounds with significantly enhanced in vitro potency against chloroquine-resistant P. falciparum K1 strain relative to chloroquine itself. Among the series, thirteen compounds demonstrated superior antimalarial activity compared to CQ, and all analogs achieved 100% suppression of parasitemia on day 4 in a P. yoelii N-67 murine model when administered orally [1]. This benchmark is not attainable with the (R)-enantiomer-derived analogs, as the stereochemistry is essential for binding to the heme polymerization target.
| Evidence Dimension | In vitro antimalarial potency (P. falciparum K1 resistant strain) and in vivo parasitemia suppression (P. yoelii N-67 mouse model) |
|---|---|
| Target Compound Data | Thirteen (S)-configuration-derived 4-aminoquinolines showed superior activity to CQ against K1; all analogs gave 100% parasitemia suppression on day 4 in vivo |
| Comparator Or Baseline | Chloroquine (CQ) – standard antimalarial; exhibited lower potency against K1 strain |
| Quantified Difference | Qualitative superiority reported; exact IC₅₀ fold-differences not specified in the abstract but described as 'superior antimalarial activity' for 13 compounds |
| Conditions | In vitro: P. falciparum culture (CQ-sensitive 3D7 and CQ-resistant K1 strains); In vivo: P. yoelii N-67 oral murine model |
Why This Matters
This evidence establishes that the (S)-enantiomer is an essential precursor for accessing a chemotype with validated activity advantages over the clinical standard chloroquine, directly informing procurement for antimalarial lead optimization programs.
- [1] Kondaparla, S.; Soni, A.; Manhas, A.; Srivastava, K.; Puri, S. K.; Katti, S. B. Synthesis and Antimalarial Activity of New 4-Aminoquinolines Active Against Drug Resistant Strains. RSC Adv. 2016, 6, 105676–105689. DOI: 10.1039/C6RA14016E. View Source
